SB-209247

Description

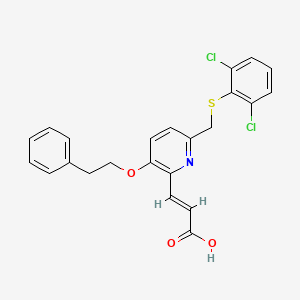

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[6-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-phenylethoxy)pyridin-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLFOOWTDISDIO-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154413-61-3 | |

| Record name | Ticolubant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154413613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TICOLUBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1FRU4800P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SB-209247: A Technical Guide to its Mechanism of Action as a Leukotriene B4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209247 is a potent and selective antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. By competitively inhibiting the binding of the pro-inflammatory lipid mediator LTB4, this compound effectively blocks downstream signaling cascades that are pivotal in the initiation and amplification of inflammatory responses. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, functional antagonism, and selectivity. Detailed methodologies for key in vitro assays are presented, and the core signaling pathways are visualized to facilitate a deeper understanding of its pharmacological effects.

Introduction

Leukotriene B4 (LTB4) is a powerful chemoattractant and activator of leukocytes, playing a critical role in the pathophysiology of a wide range of inflammatory diseases. It exerts its effects primarily through the G protein-coupled receptor, BLT1. Antagonism of this receptor represents a promising therapeutic strategy for mitigating LTB4-driven inflammation. This compound has been identified as a high-affinity, selective, and orally active antagonist of the LTB4 receptor, demonstrating significant anti-inflammatory properties. This guide delves into the technical details of its mechanism of action.

Core Mechanism of Action: LTB4 Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism at the BLT1 receptor. By binding to the receptor, it prevents the endogenous ligand, LTB4, from activating the receptor and initiating downstream intracellular signaling. This blockade leads to the inhibition of key cellular responses involved in inflammation, such as calcium mobilization, degranulation, and chemotaxis of polymorphonuclear leukocytes (PMNs).

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinity of this compound

| Parameter | Value (nM) | Assay Type | Cell/Tissue Source |

| Ki | 0.78 | Radioligand Binding Assay | Not Specified |

Table 2: Functional Antagonism of this compound

| Parameter | Value (nM) | Assay Type | Cell Type |

| IC50 (Ca2+ Mobilization) | 6.6 | LTB4-induced Calcium Mobilization | Human Polymorphonuclear Leukocytes (PMNs) |

| IC50 (Degranulation) | 53 | LTB4-induced Degranulation | Human Polymorphonuclear Leukocytes (PMNs) |

Table 3: Selectivity of this compound

| Receptor | IC50 (nM) | Assay Type |

| fMLP | 3250 | Radioligand Binding Assay |

| LTD4 | 16800 | Radioligand Binding Assay |

Table 4: In Vivo Efficacy of this compound

| Parameter | ED50 (mg/kg) | Animal Model |

| Neutrophil Influx Inhibition | 14.8 | Murine Model |

| Edema Inhibition | 18.7 | Murine Model |

Signaling Pathways

This compound exerts its effect by interrupting the LTB4 signaling cascade. The following diagrams illustrate the LTB4 signaling pathway and the point of intervention by this compound.

SB-209247: A Technical Guide to Leukotriene B4 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SB-209247, a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Leukotriene B4 is a powerful lipid mediator implicated in a wide range of inflammatory diseases. By blocking the LTB4 receptor, this compound presents a targeted therapeutic strategy for mitigating inflammatory responses. This document details the pharmacological properties of this compound, presenting key quantitative data in a structured format. Furthermore, it outlines the detailed experimental protocols for the characterization of this compound and visualizes the underlying biological pathways and experimental workflows using Graphviz diagrams.

Introduction to Leukotriene B4 and its Receptors

Leukotriene B4 (LTB4) is an eicosanoid derived from arachidonic acid that plays a pivotal role in the inflammatory cascade. It is a potent chemoattractant for leukocytes, particularly neutrophils, and is involved in various inflammatory processes including edema, cytokine production, and hyperalgesia.

LTB4 exerts its effects through two G protein-coupled receptors (GPCRs):

-

BLT1: A high-affinity receptor primarily expressed on leukocytes, including neutrophils, eosinophils, and T-lymphocytes.[1] The pro-inflammatory actions of LTB4 are predominantly mediated through BLT1.

-

BLT2: A low-affinity receptor that is more ubiquitously expressed and whose physiological role is less well-defined.[2]

The antagonism of the BLT1 receptor is a key strategy for the development of novel anti-inflammatory therapeutics.

Pharmacological Profile of this compound

This compound is a selective and high-affinity antagonist of the LTB4 receptor. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.

| Parameter | Value | Assay Type | Reference |

| Ki | 0.78 nM | Receptor Binding Assay | [3] |

Table 1: Binding Affinity of this compound

| Parameter | Value | Assay Type | Cell Type | Reference |

| IC50 | 6.6 nM | LTB4-induced Ca2+ Mobilization | Human Polymorphonuclear Leukocytes (PMNs) | [3] |

| IC50 | 53 nM | LTB4-induced Degranulation | Human Polymorphonuclear Leukocytes (PMNs) | [3] |

Table 2: In Vitro Functional Potency of this compound

| Parameter | Value | Animal Model | Effect Measured | Reference |

| ED50 | 14.8 mg/kg (oral) | Murine Model | Inhibition of Neutrophil Influx | [3] |

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

Leukotriene B4 (LTB4) Receptor Signaling Pathway

The binding of LTB4 to its high-affinity receptor, BLT1, initiates a cascade of intracellular signaling events. This process is central to the pro-inflammatory effects of LTB4. This compound acts by competitively inhibiting this initial binding step.

References

Unveiling the Anti-inflammatory Potential of SB-209247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the core scientific data and experimental methodologies related to the anti-inflammatory profile of this compound. The document details its mechanism of action through the LTB4 signaling pathway, presents quantitative data on its efficacy from in vitro and in vivo studies, and outlines relevant experimental protocols. Visual diagrams of key pathways and workflows are included to facilitate a deeper understanding of its function and evaluation.

Introduction

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid, playing a pivotal role in the initiation and amplification of inflammatory responses. It is a potent chemoattractant for various leukocytes, including neutrophils, and is implicated in the pathophysiology of numerous inflammatory diseases. This compound, with the chemical name (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, has been identified as a high-affinity antagonist for the LTB4 receptor, thereby representing a promising therapeutic agent for controlling inflammation. This guide delves into the technical details of its anti-inflammatory characteristics.

Mechanism of Action: LTB4 Receptor Antagonism

This compound exerts its anti-inflammatory effects by selectively binding to and blocking the high-affinity LTB4 receptor, BLT1. This receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of leukocytes. The binding of LTB4 to BLT1 initiates a signaling cascade that is central to the inflammatory process.

The LTB4 Signaling Pathway

The pro-inflammatory signaling cascade initiated by LTB4 binding to its receptor, and the inhibitory action of this compound, is depicted below.

By competitively inhibiting the binding of LTB4 to the BLT1 receptor, this compound effectively abrogates the downstream signaling events, including G protein activation, phospholipase C (PLC) activation, and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to the prevention of intracellular calcium mobilization and the activation of protein kinase C (PKC) and the MAPK cascade, ultimately suppressing key inflammatory responses such as leukocyte chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Quantitative Data on Anti-inflammatory Properties

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Activity

| Parameter | Value | Cell Type/Assay Condition |

| Ki (LTB4 Receptor Binding) | 0.78 nM | Not specified |

| IC50 (LTB4-induced Ca²⁺ Mobilization) | 6.6 nM | Human Polymorphonuclear Leukocytes (PMNs) |

| IC50 (LTB4-induced Degranulation) | 53 nM | Human Polymorphonuclear Leukocytes (PMNs) |

| IC50 ([³H]-fMLP Receptor Binding) | 3250 nM | Not specified |

| IC50 ([³H]LTD4 Receptor Binding) | 16800 nM | Not specified |

Table 1: In vitro inhibitory activity of this compound.[1]

In Vivo Activity

| Parameter | Value | Animal Model |

| ED50 (Inhibition of Neutrophil Influx) | 14.8 mg/kg | Murine model of inflammation |

| ED50 (Inhibition of Edema) | 18.7 mg/kg | Murine model of inflammation |

Table 2: In vivo anti-inflammatory efficacy of this compound.[1]

Effect on Cytokine Production

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of this compound's anti-inflammatory properties.

In Vitro Chemotaxis Assay

This assay evaluates the ability of this compound to inhibit the migration of leukocytes towards an LTB4 gradient.

Cytokine Production Inhibition Assay

This protocol is designed to measure the effect of this compound on the production of pro-inflammatory cytokines from stimulated immune cells.

-

Cell Culture and Seeding : Culture appropriate immune cells (e.g., peripheral blood mononuclear cells [PBMCs] or a macrophage cell line like RAW 264.7) in 96-well plates at a suitable density.

-

Pre-treatment with this compound : Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulation : Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS) to the cell cultures.

-

Incubation : Incubate the plates for a period sufficient to allow for cytokine production (e.g., 6-24 hours).

-

Supernatant Collection : Centrifuge the plates and carefully collect the cell culture supernatants.

-

Cytokine Quantification : Measure the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.

-

Data Analysis : Plot the cytokine concentrations against the concentrations of this compound to determine the IC50 value for the inhibition of each cytokine.

Conclusion

This compound is a highly potent and selective LTB4 receptor antagonist with demonstrated anti-inflammatory activity in both in vitro and in vivo settings. Its mechanism of action, centered on the blockade of the BLT1 receptor, effectively disrupts a key signaling pathway in the inflammatory cascade. While further studies are needed to fully elucidate its impact on the production of a broad range of cytokines, the existing data strongly support its potential as a therapeutic agent for the treatment of inflammatory diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other LTB4 receptor antagonists.

References

SB-209247: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209247, chemically known as (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor.[1][2] This document provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, and a summary of its biological activity, including its mechanism of action and key quantitative data. Experimental protocols for relevant assays are also detailed to facilitate further research and development.

Chemical Structure

The chemical structure of this compound is presented below. It features a propenoic acid moiety attached to a substituted pyridine (B92270) ring, which incorporates a phenylethoxy group and a dichlorophenylthiomethyl group.

Chemical Name: (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid

Molecular Formula: C23H19Cl2NO3S

Molecular Weight: 476.38 g/mol

SMILES: O=C(O)/C=C/c1cc(OCCc2ccccc2)c(CSCc3c(Cl)cccc3Cl)cn1

Synthesis

The synthesis of this compound can be achieved through a multi-step process as detailed in the scientific literature.[3] A general synthetic workflow is outlined below.

Synthesis Workflow

References

In-Depth Technical Guide: In Vitro Metabolic Stability of SB-209247

This technical guide provides a comprehensive overview of the in vitro metabolic stability of SB-209247, a leukotriene B4 receptor antagonist. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the metabolic pathways and experimental workflows.

Core Concepts in In Vitro Metabolic Stability

In vitro metabolic stability studies are crucial in early drug discovery to predict the in vivo pharmacokinetic properties of a new chemical entity.[1][2][3][4][5] These assays typically utilize liver fractions, such as microsomes or S9 fractions, or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism.[1][2][3][4] The primary goals are to determine the rate of metabolism and identify the metabolic pathways and the enzymes involved, most notably the cytochrome P450 (CYP) superfamily.[6][7][8][9][10] Key parameters measured include the metabolic half-life (t½) and intrinsic clearance (CLint), which help in predicting the in vivo hepatic clearance of a compound.

Metabolic Profile of this compound

This compound, an anti-inflammatory agent, undergoes metabolism primarily through two pathways: sulfoxidation and glucuronidation. In vitro studies utilizing liver microsomes from humans, rats, and dogs have identified the sulfoxide (B87167) and an acyl glucuronide of this compound as the main metabolites.[11]

Quantitative Metabolic Data

The following table summarizes the kinetic parameters for the glucuronidation of this compound in liver microsomes from different species.

| Species | Vmax (nmol/min/mg protein) |

| Dog | 2.6 ± 0.1 |

| Rat | 1.2 ± 0.1 |

| Human | 0.4 ± 0.0 |

| Table 1: Vmax values for the glucuronidation of [14C]this compound in liver microsomes. Data are presented as mean ± S.E.M.[11] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro metabolic studies of this compound.

-

Test Compound: [14C]this compound

-

Liver Fractions: Pooled liver microsomes from humans, male Sprague-Dawley rats, and male beagle dogs.

-

Cofactors:

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

-

Incubation Buffer: Specific buffer composition as described in the primary literature.

-

Analytical Standards: this compound, this compound sulfoxide, and this compound acyl glucuronide.

Incubations were performed to assess both sulfoxidation and glucuronidation.

-

Microsomal Protein Concentration: A standardized concentration of microsomal protein was used in all incubations.

-

Substrate Concentration: [14C]this compound was tested at various concentrations to determine the enzyme kinetics.

-

Cofactor Concentrations:

-

For sulfoxidation (CYP-mediated metabolism), incubations were fortified with NADPH.

-

For glucuronidation (UGT-mediated metabolism), incubations were fortified with UDPGA.

-

-

Incubation Time and Temperature: Incubations were carried out at 37°C for a specified period, with time points taken to monitor the reaction progress.

-

Reaction Termination: The metabolic reactions were stopped at designated time points by the addition of a suitable organic solvent, such as acetonitrile (B52724) or methanol.

-

Sample Preparation: Following reaction termination, the samples were centrifuged to precipitate the microsomal proteins. The supernatant, containing the parent compound and its metabolites, was then collected for analysis.

-

Chromatography: Separation of this compound and its metabolites was achieved using high-performance liquid chromatography (HPLC).

-

Detection: The radiolabeled compounds ([14C]) were detected and quantified using a radioactivity detector. Mass spectrometry (MS) can also be employed for structural confirmation of the metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathways of this compound and the general experimental workflow for in vitro metabolic stability studies.

Caption: Metabolic pathways of this compound.

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

The in vitro metabolic stability of this compound is characterized by its conversion to a sulfoxide and an acyl glucuronide, with notable species differences in the rate of glucuronidation. The provided experimental framework offers a robust starting point for further investigation into the drug metabolism and pharmacokinetic properties of this compound. Understanding these metabolic pathways is essential for predicting its behavior in vivo and for the design of safer and more effective drug candidates.

References

- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]

- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Formation and protein binding of the acyl glucuronide of a leukotriene B4 antagonist (this compound): relation to species differences in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Species-Specific Metabolism of SB-209247: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the species-specific metabolism of SB-209247, a leukotriene B4 receptor antagonist. Understanding these metabolic differences is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic pathways and workflows to facilitate a comprehensive understanding of the biotransformation of this compound across different species.

Core Findings and Data Presentation

The metabolism of this compound has been investigated in dogs, rats, and humans, revealing significant species-dependent differences, particularly in the rate of glucuronidation. These differences may be linked to the observed species-specific hepatotoxicity, with beagle dogs exhibiting an inflammatory hepatopathy not seen in male rats.[1]

In Vitro Metabolism

In vitro studies using hepatocytes and liver microsomes from dogs, rats, and humans have identified two primary metabolic pathways: sulfoxidation and glucuronidation.[1] The major metabolites produced are the this compound sulfoxide (B87167) and the acyl glucuronide of the parent compound.[1]

Table 1: Comparative Vmax for this compound Glucuronidation in Liver Microsomes

| Species | Vmax (nmol/min/mg protein) |

| Dog | 2.6 ± 0.1 |

| Rat | 1.2 ± 0.1 |

| Human | 0.4 ± 0.0 |

Data sourced from a study on the formation and protein binding of the acyl glucuronide of this compound.[1]

In Vivo Metabolism

In vivo studies in male rats administered with [14C]this compound intravenously (100 µmol/kg) demonstrated that the compound is primarily eliminated through biliary excretion of its acyl glucuronide and the glucuronide of its sulfoxide.[1] After 5 hours, approximately 1.03 ± 0.14% of the administered dose was found to be irreversibly bound to liver tissue.[1]

Table 2: Irreversible Binding of [14C]this compound in Rat Liver

| Parameter | Value |

| Dose | 100 µmol/kg (i.v.) |

| Time Point | 5 hours |

| Irreversibly Bound to Liver Tissue (% of dose) | 1.03 ± 0.14 |

Data from in vivo experiments in anesthetized male rats.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments investigating the metabolism of this compound.

In Vitro Glucuronidation Assay with Liver Microsomes

-

Objective: To determine the rate of this compound glucuronidation in liver microsomes from different species.

-

Materials:

-

Liver microsomes from dogs, rats, and humans.

-

[14C]this compound

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

NADPH

-

-

Method:

-

Liver microsomes were incubated with [14C]this compound in the presence of UDPGA and NADPH.

-

The reaction was monitored to measure the formation of the this compound glucuronide.

-

The maximal velocity (Vmax) of the reaction was determined for each species.[1]

-

-

Key Finding: Dog liver microsomes exhibited the highest rate of glucuronidation, followed by rat and human microsomes.[1]

In Vivo Biliary Excretion and Liver Binding Study in Rats

-

Objective: To investigate the in vivo elimination and covalent binding of this compound in rats.

-

Animal Model: Anesthetized male rats.

-

Method:

-

[14C]this compound was administered intravenously at a dose of 100 µmol/kg.

-

Bile was collected to identify and quantify the excreted metabolites.

-

After 5 hours, the liver was excised to determine the extent of irreversible binding of the radiolabeled compound to liver tissue.[1]

-

-

Key Finding: this compound and its sulfoxide are eliminated in the bile as acyl glucuronides, with a small percentage of the dose becoming irreversibly bound to liver tissue.[1]

Hepatocyte Incubation for Metabolite Profiling

-

Objective: To identify the metabolites of this compound produced in intact liver cells.

-

Cell System: Freshly isolated hepatocytes from dogs and rats.

-

Method:

-

Hepatocytes were incubated with [14C]this compound.

-

Cellular material was analyzed to identify the metabolites formed.

-

The extent of irreversible binding to cellular material was also quantified.[1]

-

-

Key Finding: Both sulfoxidation and glucuronidation were observed in rat and dog hepatocytes, with approximately 1 to 2% of the parent compound becoming irreversibly bound to cellular material.[1]

Visualizations

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound.

Caption: Primary metabolic pathways of this compound.

Experimental Workflow for In Vitro Metabolism Studies

The diagram below outlines the general workflow for the in vitro metabolism experiments.

Caption: Workflow for in vitro metabolism studies of this compound.

Logical Relationship of Metabolism and Hepatotoxicity

This diagram illustrates the hypothesized relationship between the species-specific metabolism of this compound and the observed hepatotoxicity.

Caption: Hypothesized link between metabolism and hepatotoxicity.

References

SB-209247-Induced Hepatotoxicity in Beagle Dogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hepatotoxicity associated with SB-209247, a leukotriene B4 receptor antagonist, specifically in beagle dogs. Preclinical studies have identified a species-specific inflammatory hepatopathy in this canine model. This document synthesizes the available data on the subject, detailing metabolic pathways, proposed mechanisms of toxicity, and relevant experimental data. The information is intended to inform researchers and drug development professionals on the potential risks and investigatory considerations for compounds in this class.

Introduction

This compound is an anti-inflammatory agent that functions as a leukotriene B4 (LTB4) receptor antagonist. While showing therapeutic potential, preclinical safety studies revealed a significant hepatotoxic liability in beagle dogs, which was not observed in male rats. This species-specific toxicity underscores the importance of careful species selection and thorough toxicological evaluation in drug development. The primary manifestation of this toxicity is an inflammatory hepatopathy.

Quantitative Data Summary

The available quantitative data primarily originates from in vitro studies investigating the metabolism of this compound. In vivo data from the definitive beagle dog study remains largely unpublished in detail; however, the key metabolic parameters that may contribute to the species-specific toxicity are summarized below.

Table 1: In Vitro Glucuronidation of [14C]this compound in Liver Microsomes

| Species | Vmax (nmol/min/mg protein) |

| Dog | 2.6 ± 0.1 |

| Rat | 1.2 ± 0.1 |

| Human | 0.4 ± 0.0 |

Data extracted from a study on the formation and protein binding of the acyl glucuronide of this compound.[1]

Experimental Protocols

While the complete in vivo study protocol for this compound in beagle dogs is not publicly available, the following methodologies are standard for preclinical toxicology studies and are inferred from the available information.

In Vivo Hepatotoxicity Assessment in Beagle Dogs (Presumed Protocol)

-

Animal Model: Purpose-bred male and female beagle dogs, typically young adults.

-

Dosing Regimen: Administration of this compound, likely via oral gavage, at multiple dose levels (e.g., low, mid, and high doses) along with a control group receiving the vehicle. The study duration would typically be sub-chronic (e.g., 28 or 90 days).

-

Clinical Monitoring: Daily observation for clinical signs of toxicity, including changes in appetite, activity, and demeanor. Regular body weight and food consumption measurements.

-

Clinical Pathology: Periodic blood sampling (e.g., pre-study, weekly, and at termination) for hematology and serum clinical chemistry. Key liver function markers would include:

-

Alanine aminotransferase (ALT)

-

Aspartate aminotransferase (AST)

-

Alkaline phosphatase (ALP)

-

Gamma-glutamyl transferase (GGT)

-

Total bilirubin

-

Albumin

-

-

Anatomic Pathology: At the end of the study, a full necropsy would be performed. Liver weights would be recorded, and liver tissues would be collected and preserved in formalin.

-

Histopathology: Microscopic examination of hematoxylin (B73222) and eosin (B541160) (H&E) stained liver sections to identify and characterize any pathological changes, such as inflammation, necrosis, apoptosis, and changes in cellular morphology.

In Vitro Metabolism and Protein Binding Studies

-

Liver Slices: Precision-cut liver slices from dogs and rats were incubated with varying concentrations of this compound (10-1000 µM). Enzyme leakage into the medium was measured as an indicator of cytotoxicity.

-

Hepatocyte Isolation and Incubation: Hepatocytes were isolated from dogs and rats and incubated with [14C]this compound (100 µM) to study its metabolism and irreversible binding to cellular material.

-

Microsomal Glucuronidation Assay: Liver microsomes from dogs, rats, and humans were incubated with [14C]this compound and UDP-glucuronic acid (UDPGA) to determine the rate of glucuronide formation (Vmax).

-

Irreversible Binding Assay: Hepatic microsomes were incubated with [14C]this compound in the presence of UDPGA or NADPH to assess the potential for covalent binding of reactive metabolites to microsomal proteins.

Signaling Pathways and Mechanisms of Toxicity

The hepatotoxicity of this compound in beagle dogs is described as an "inflammatory hepatopathy".[1] As a leukotriene B4 receptor antagonist, its mechanism of toxicity may be complex and could involve both its pharmacological action and its metabolic fate.

Proposed Signaling Pathway for LTB4-Mediated Hepatic Inflammation

Leukotriene B4 is a potent chemoattractant for neutrophils and other inflammatory cells. While this compound is an antagonist to the LTB4 receptor, alterations in this signaling pathway could potentially lead to an imbalance in inflammatory responses within the liver.

Caption: Proposed LTB4 signaling pathway leading to hepatic inflammation.

Role of Metabolism in Hepatotoxicity

The species difference in hepatotoxicity suggests a metabolic bioactivation mechanism. The formation of a reactive acyl glucuronide metabolite of this compound has been investigated.[1] Acyl glucuronides can be chemically reactive and may lead to covalent binding to cellular proteins, which can trigger an immune response or cause direct cellular damage.

The significantly higher rate of glucuronidation in dog liver microsomes compared to rats and humans suggests a greater potential for the formation of the reactive acyl glucuronide in dogs.[1] This could lead to higher levels of protein adducts in the liver, potentially initiating the observed inflammatory response.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating potential drug-induced hepatotoxicity in a preclinical setting.

Caption: General experimental workflow for hepatotoxicity assessment.

Conclusion

The available evidence strongly indicates that this compound induces a species-specific inflammatory hepatopathy in beagle dogs. This toxicity is likely linked to the higher rate of formation of a reactive acyl glucuronide metabolite in this species. For drug development professionals working with compounds of a similar class, these findings highlight the critical need for:

-

Early and comprehensive metabolic profiling across multiple species, including dogs.

-

Careful monitoring of liver function in preclinical canine safety studies.

-

Mechanistic studies to investigate the potential for reactive metabolite formation and subsequent immune-mediated or direct cytotoxic effects.

Further research to fully elucidate the in vivo dose-response relationship and the detailed histopathological and molecular mechanisms of this compound-induced hepatotoxicity in beagle dogs is warranted to better understand and mitigate such risks in future drug candidates.

References

An In-Depth Technical Guide on the Formation of SB-209247 Acyl Glucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, exhibiting anti-inflammatory properties. As with many carboxylic acid-containing drugs, a key metabolic pathway for this compound is the formation of an acyl glucuronide. This conjugation reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the lipophilic parent drug into a more water-soluble metabolite, facilitating its excretion. However, acyl glucuronides are a class of metabolites that can be chemically reactive and have been implicated in idiosyncratic drug toxicities. A thorough understanding of the formation, kinetics, and subsequent reactivity of this compound acyl glucuronide is therefore critical for a comprehensive safety assessment of this compound.

This technical guide provides a summary of the available data on the formation of this compound acyl glucuronide, including its metabolic kinetics and the experimental methodologies used in its study.

Data Presentation

In Vitro Glucuronidation Kinetics of this compound

| Species | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) |

| Dog | Liver Microsomes | 2.6 ± 0.1 | Data not available |

| Rat | Liver Microsomes | 1.2 ± 0.1 | Data not available |

| Human | Liver Microsomes | 0.4 ± 0.0 | Data not available |

In Vivo Metabolism and Covalent Binding

In vivo studies in rats have provided insights into the disposition of this compound and the formation of its metabolites. Following intravenous administration, this compound is metabolized to its acyl glucuronide and a sulfoxide (B87167) metabolite. A portion of the administered dose has been observed to bind irreversibly to liver tissue, a phenomenon often associated with the formation of reactive metabolites like acyl glucuronides.

| Species | Dose | Route of Administration | % of Dose Irreversibly Bound to Liver Tissue (after 5 hours) |

| Rat | 100 µmol/kg | Intravenous | 1.03 ± 0.14 |

Experimental Protocols

While detailed, step-by-step protocols for the study of this compound glucuronidation are not fully described in the available literature, the general methodologies can be inferred from the published studies.

In Vitro Glucuronidation Assay Using Liver Microsomes

This experimental approach is fundamental for characterizing the enzymatic kinetics of drug glucuronidation.

Objective: To determine the kinetic parameters (Vmax and Km) of this compound acyl glucuronide formation in the presence of liver microsomes.

Materials:

-

This compound

-

Liver microsomes (from human, rat, dog, etc.)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)

-

Magnesium chloride (MgCl2)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

LC-MS/MS system for analysis

General Procedure:

-

Incubation Mixture Preparation: A typical incubation mixture would contain liver microsomes, this compound at various concentrations, and cofactors in a buffered solution. The reaction is initiated by the addition of UDPGA.

-

Incubation: The reaction mixtures are incubated at 37°C for a specified period, ensuring initial velocity conditions are maintained.

-

Reaction Termination: The reaction is stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

Analytical Method: The formation of the this compound acyl glucuronide is quantified using a validated LC-MS/MS method. This allows for sensitive and specific measurement of the metabolite.

-

Data Analysis: The rate of metabolite formation is plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Vmax and Km values.

Note: The specific UGT isoforms responsible for the glucuronidation of this compound have not been identified in the reviewed literature. To determine this, further experiments using a panel of recombinant human UGT enzymes would be necessary.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the primary metabolic pathways of this compound, leading to the formation of its acyl glucuronide and sulfoxide metabolites.

The Pharmacokinetic Profile of SB-209247 in Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently available pharmacokinetic data for the leukotriene B₄ receptor antagonist, SB-209247, in rats. The information is compiled from peer-reviewed literature and is intended to support further research and development efforts. While extensive data on the metabolism and excretion of this compound following intravenous administration is available, a complete pharmacokinetic profile including oral bioavailability, plasma protein binding, and other key parameters is not fully detailed in the public domain.

Core Pharmacokinetic Parameters

Quantitative data regarding the full pharmacokinetic profile of this compound in rats is limited in publicly available literature. The following tables summarize the available information on its metabolism and elimination.

Table 1: In Vivo Metabolism and Excretion of [¹⁴C]this compound in Anesthetized Male Rats Following a Single Intravenous Dose (100 µmol/kg)

| Parameter | Value (Mean ± S.E.M., n=4) | Citation |

| Primary Route of Elimination | Biliary Excretion | [1] |

| Major Metabolites in Bile | Acyl glucuronide of this compound, Acyl glucuronide of this compound sulfoxide | [1] |

| Irreversibly Bound to Liver Tissue (after 5 hours) | 1.03 ± 0.14% of the dose | [1] |

Table 2: In Vitro Glucuronidation of [¹⁴C]this compound in Rat Liver Microsomes

| Parameter | Value (Mean ± S.E.M.) | Citation |

| Vmax | 1.2 ± 0.1 nmol/min/mg protein | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies relevant to the pharmacokinetic evaluation of compounds like this compound in rats. These protocols are based on standard practices in the field.

Animal Husbandry and Dosing

-

Animals: Male Sprague-Dawley rats are typically used, weighing between 200-300g. Animals are housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. They are acclimated for at least one week before the experiment.

-

Intravenous (IV) Administration: For intravenous administration, the test compound is dissolved in a suitable vehicle. The solution is administered as a bolus injection, typically into the lateral tail vein. The maximum volume for a bolus injection is generally around 5 ml/kg.[2] For continuous infusion, a catheter may be implanted in the jugular vein.[2]

-

Oral (PO) Administration: For oral administration, the compound is formulated as a solution or suspension in a vehicle such as 0.5% methylcellulose (B11928114) or a mixture of PEG400 and Labrasol. Administration is performed by oral gavage using a suitable gavage needle. The dosing volume is typically in the range of 10-20 ml/kg.[3]

Sample Collection

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing.[4] For serial sampling, blood can be collected from the tail vein or via a surgically implanted catheter in the jugular or carotid artery.[4][5] Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation at approximately 2,000-3,000g for 10 minutes at 4°C.[6][4] The resulting plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.[6]

-

Tissue Distribution (Optional): For tissue distribution studies, animals are euthanized at various time points after dosing. Tissues of interest (e.g., liver, kidneys, lungs, brain) are excised, weighed, and homogenized.[7] The homogenates are then processed for drug quantification.

Bioanalytical Method: LC-MS/MS Quantification

-

Sample Preparation: A protein precipitation method is commonly employed to extract the analyte from the plasma matrix. An organic solvent, such as acetonitrile (B52724) or methanol, containing an internal standard is added to the plasma sample.[8][9] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for analysis.[8]

-

Chromatographic and Mass Spectrometric Conditions: The quantification of the analyte in the prepared samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][10] Chromatographic separation is achieved on a C18 reverse-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[8] The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity for the analyte and the internal standard.

Mandatory Visualizations

Leukotriene B₄ (LTB₄) Signaling Pathway

This compound is a selective antagonist of the leukotriene B₄ (LTB₄) receptor (BLT1). LTB₄ is a potent lipid mediator of inflammation. The diagram below illustrates the signaling cascade initiated by LTB₄ binding to its receptor, a G protein-coupled receptor (GPCR), and how an antagonist like this compound would block this pathway.

Caption: Leukotriene B₄ (LTB₄) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Rat Pharmacokinetic Study

The following diagram outlines the typical workflow for conducting a pharmacokinetic study in rats, from animal preparation to data analysis.

Caption: A typical experimental workflow for a pharmacokinetic study in rats.

References

- 1. Leukotriene B4 receptor 1 (BLT1) activation by leukotriene B4 (LTB4) and E Resolvins (RvE1 and RvE2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tissue distribution of vigabatrin enantiomers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and bioavailability study of angeloylgomisin H in rat plasma by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene B4 receptor 1 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. currentseparations.com [currentseparations.com]

- 10. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SB-209247: A Leukotriene B4 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SB-209247, chemically identified as (E)-3-[6-[[(2,6-dichlorophenyl)thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. Developed as a potential anti-inflammatory agent, it demonstrated high-affinity binding to the human neutrophil LTB4 receptor and effectively blocked LTB4-induced cellular responses in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, preclinical pharmacology, and metabolic profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Synthesis

The development of this compound stemmed from an extensive structure-activity relationship (SAR) study aimed at improving the properties of the initial lead compound, SB 201146. The goal was to identify a high-affinity LTB4 receptor antagonist with potent oral and topical anti-inflammatory activity.

The synthesis of this compound involves a multi-step process, as outlined in the workflow below. The key steps include the formation of a pyridyl ester intermediate, followed by chlorination and subsequent reaction with 2,6-dichlorothiophenol (B1293878) to introduce the dichlorophenylthio moiety. The final step involves the hydrolysis of the methyl ester to yield the active carboxylic acid, this compound.

Mechanism of Action: Antagonism of the Leukotriene B4 Signaling Pathway

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, exerting its effects through binding to high-affinity (BLT1) and low-affinity (BLT2) G protein-coupled receptors (GPCRs) on the surface of immune cells, particularly neutrophils.

This compound acts as a competitive antagonist at the BLT1 receptor. By binding to this receptor, it prevents the binding of LTB4, thereby inhibiting the downstream signaling cascade that leads to various pro-inflammatory responses. This includes the mobilization of intracellular calcium (Ca2+), activation of nuclear factor-kappa B (NF-κB), and the mitogen-activated protein kinase (MAPK) pathways (p38, JNK, and ERK), as well as the phosphoinositide 3-kinase (PI3K) and Src kinase pathways. The inhibition of these pathways ultimately blocks neutrophil chemotaxis, degranulation, and the production of inflammatory cytokines.

Preclinical Pharmacology

The preclinical evaluation of this compound revealed its potent antagonist activity both in vitro and in vivo.

In Vitro Activity

The in vitro potency of this compound was assessed through receptor binding and functional assays using human polymorphonuclear leukocytes (PMNs).

| Assay Type | Parameter | Value | Reference |

| Receptor Binding | Ki (human neutrophil LTB4 receptor) | 0.78 nM | [1][2] |

| Functional Antagonism | IC50 (LTB4-induced Ca2+ mobilization) | 6.6 nM | [1][2] |

| Functional Antagonism | IC50 (LTB4-induced degranulation) | 53 nM | [1] |

In Vivo Activity

The anti-inflammatory effects of this compound were demonstrated in a murine model of dermal inflammation.

| Administration Route | Parameter | ED50 | Reference |

| Oral | Inhibition of neutrophil influx | 14.8 mg/kg | [1] |

| Oral | Inhibition of edema | 18.7 mg/kg | [1] |

Experimental Protocols

LTB4 Receptor Binding Assay

This assay determines the binding affinity of this compound to the LTB4 receptor.

-

Cell Preparation: Human polymorphonuclear leukocytes (PMNs) are isolated from whole blood.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Procedure:

-

A fixed concentration of [3H]LTB4 (radioligand) is incubated with PMN membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled LTB4.

-

The reaction is incubated to equilibrium.

-

Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit LTB4-induced increases in intracellular calcium.

-

Cell Preparation: Isolated human PMNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Procedure:

-

Dye-loaded PMNs are pre-incubated with varying concentrations of this compound or vehicle.

-

The cells are then stimulated with a fixed concentration of LTB4.

-

Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometric plate reader.

-

The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.

-

Neutrophil Degranulation Assay

This assay assesses the effect of this compound on the LTB4-stimulated release of granular enzymes from neutrophils.

-

Cell Preparation: Isolated human PMNs are used.

-

Procedure:

-

PMNs are pre-incubated with varying concentrations of this compound or vehicle.

-

The cells are then stimulated with LTB4.

-

The reaction is stopped, and the cell supernatant is collected after centrifugation.

-

The activity of a released granular enzyme (e.g., myeloperoxidase or elastase) in the supernatant is measured using a colorimetric or fluorometric substrate.

-

The IC50 value is calculated based on the inhibition of enzyme release.

-

Metabolism and Toxicology

The hepatic metabolism of this compound was investigated, revealing the formation of a reactive acyl glucuronide. This metabolic pathway was associated with an inflammatory hepatopathy observed in beagle dogs, but not in male rats.

The Vmax values for this compound glucuronidation were determined in liver microsomes from different species, showing species-specific differences in the rate of metabolism.

| Species | Vmax (nmol/min/mg protein) | Reference |

| Dog | 2.6 ± 0.1 | [3] |

| Rat | 1.2 ± 0.1 | [3] |

| Human | 0.4 ± 0.0 | [3] |

In vivo studies in rats showed that after intravenous administration of [14C]this compound, the compound was eliminated through biliary excretion of its acyl glucuronide and a sulfoxide (B87167) metabolite. A small percentage of the dose was found to be irreversibly bound to liver tissue.

Clinical Development

There is no publicly available information on the clinical development of this compound. The preclinical finding of hepatotoxicity in dogs may have contributed to the decision not to advance this compound into human clinical trials. The broader landscape of LTB4 receptor antagonist development has faced challenges, with several compounds showing limited efficacy in clinical studies for various inflammatory diseases.[4][5][6][7] For example, the LTB4 receptor antagonist BIIL 284 demonstrated only modest improvements in patients with active rheumatoid arthritis.[8] These general difficulties in translating potent preclinical anti-inflammatory activity into significant clinical benefit may also have influenced the developmental trajectory of this compound.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in clinical development of leukotriene B4 pathway drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

SB-209247: A Technical Guide to its Selectivity for the Leukotriene B4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, a key player in inflammatory pathways. This document provides a comprehensive technical overview of this compound's selectivity profile, drawing from available preclinical data. It includes a detailed summary of its binding affinity and functional activity, protocols for key experimental assays, and visualizations of relevant biological and experimental frameworks. This guide is intended to serve as a valuable resource for researchers investigating the role of the LTB4 pathway in disease and for professionals involved in the development of anti-inflammatory therapeutics.

Introduction to this compound and the LTB4 Receptor Pathway

Leukotriene B4 (LTB4) is a powerful lipid mediator derived from arachidonic acid that plays a critical role in the initiation and amplification of inflammatory responses.[1] It exerts its effects through two G protein-coupled receptors (GPCRs): the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2).[2] The BLT1 receptor is predominantly expressed on the surface of leukocytes, including neutrophils, and is the primary mediator of LTB4-induced chemotaxis, degranulation, and production of pro-inflammatory cytokines.[1][3] In contrast, the BLT2 receptor is more ubiquitously expressed and its physiological roles are less well-defined, though it is also implicated in inflammatory processes.[2]

Given the central role of the LTB4/BLT1 axis in a multitude of inflammatory diseases, including asthma, rheumatoid arthritis, and inflammatory bowel disease, the development of selective BLT1 receptor antagonists has been a major focus of pharmaceutical research.[1] this compound has emerged as a significant tool in this field, demonstrating high affinity for the LTB4 receptor and potent functional antagonism of LTB4-mediated cellular responses.[4]

Quantitative Selectivity Profile of this compound

The selectivity of this compound for the LTB4 receptor has been characterized through various in vitro assays. The available data are summarized in the tables below.

Table 1: Binding Affinity of this compound for the LTB4 Receptor

| Ligand | Receptor | Assay Type | Ki (nM) |

| This compound | LTB4 Receptor | Radioligand Binding | 0.78[4] |

Note: The specific LTB4 receptor subtype (BLT1 or BLT2) for this Ki value was not explicitly stated in the available literature. However, given that functional assays were conducted in human polymorphonuclear leukocytes (PMNs), which predominantly express the high-affinity BLT1 receptor, it is highly probable that this Ki value reflects binding to BLT1.

Table 2: Functional Antagonism of LTB4-Mediated Responses by this compound

| Compound | Cell Type | Assay | IC50 (nM) |

| This compound | Human PMNs | LTB4-induced Ca2+ Mobilization | 6.6[4] |

| This compound | Human PMNs | LTB4-induced Degranulation | 53[4] |

Table 3: Off-Target Binding Profile of this compound

| Compound | Off-Target Receptor | Assay Type | IC50 (nM) |

| This compound | fMLP Receptor | Radioligand Binding | 3250[4] |

| This compound | LTD4 Receptor | Radioligand Binding | 16800[4] |

| This compound | 14 Other Receptors | Radioligand Binding | > 10000[4] |

The data clearly indicate that this compound is a highly potent antagonist of the LTB4 receptor, with a sub-nanomolar binding affinity. Its functional antagonism is demonstrated by its ability to block LTB4-induced calcium mobilization and degranulation in the low nanomolar range. Furthermore, this compound exhibits a high degree of selectivity, with significantly weaker activity at the fMLP and LTD4 receptors and negligible binding to a panel of 14 other receptors at concentrations up to 10 µM.

Signaling Pathways and Experimental Workflows

LTB4 Receptor Signaling Pathway

The binding of LTB4 to its BLT1 receptor on leukocytes initiates a signaling cascade that is central to the inflammatory response. The following diagram illustrates this pathway.

References

- 1. Leukotriene B4 receptor antagonists as therapeutics for inflammatory disease: preclinical and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene B4 and BLT1 control cytotoxic effector T cell recruitment to inflamed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Off-Target Effects Investigation of SB-209247

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-209247 is identified primarily as a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, playing a role in mitigating inflammatory responses. While its on-target pharmacology is understood, a comprehensive public profile of its off-target activities remains largely unavailable. This guide synthesizes the known information regarding this compound's metabolism and associated hepatotoxicity, which can be considered an off-target effect in a broader sense. Crucially, this document outlines detailed, best-practice experimental protocols for the thorough investigation of potential off-target interactions, a critical step in the preclinical safety assessment of any drug candidate. Furthermore, it provides visual representations of the intended signaling pathway of this compound and standardized workflows for off-target screening to guide future research.

Introduction

This compound, with the chemical name (E)-3-[6-[[(2,6-dichlorophenyl)-thio]methyl]-3-(2-phenylethoxy)-2-pyridinyl]-2-propenoic acid, is recognized for its anti-inflammatory properties mediated through the antagonism of the leukotriene B4 receptor.[1] Leukotriene B4 is a potent lipid mediator involved in a variety of inflammatory diseases. By blocking the LTB4 receptor, this compound inhibits the downstream signaling cascades that lead to neutrophil chemotaxis, activation, and the production of pro-inflammatory cytokines.

Despite its defined primary mechanism of action, a comprehensive evaluation of its off-target effects is paramount for a complete safety and liability assessment. Off-target interactions can lead to unforeseen adverse drug reactions, limiting the therapeutic potential of a compound. To date, publicly accessible data from broad off-target screening panels (e.g., CEREP SafetyScreen, Eurofins SafetyScreen) or kinome scans for this compound have not been identified. The most significant reported adverse effect is a species-specific hepatotoxicity observed in dogs, which has been linked to the metabolism of the compound.[1]

This guide will first summarize the available data on the metabolism and metabolic liabilities of this compound. Subsequently, it will provide a detailed framework of experimental protocols that should be employed to build a comprehensive off-target profile for this compound or any similar drug candidate.

Known Off-Target Profile and Metabolism-Related Toxicity

The primary off-target concern for this compound identified in the literature is hepatotoxicity, which has been linked to its metabolism.

Metabolism

This compound undergoes metabolism primarily through sulfoxidation and glucuronidation.[1] The formation of a reactive acyl glucuronide metabolite has been a key area of investigation.[1]

Quantitative Data on Metabolism

While comprehensive off-target binding data is unavailable, some quantitative data regarding the metabolism of this compound has been published.

| Parameter | Dog Liver Microsomes (Vmax) | Rat Liver Microsomes (Vmax) | Human Liver Microsomes (Vmax) | Reference |

| [14C]this compound Glucuronidation | 2.6 ± 0.1 nmol/min/mg protein | 1.2 ± 0.1 nmol/min/mg protein | 0.4 ± 0.0 nmol/min/mg protein | [1] |

Table 1: In Vitro Glucuronidation Rates of this compound in Liver Microsomes from Different Species.

Recommended Experimental Protocols for Off-Target Investigation

To construct a thorough off-target profile for this compound, a tiered screening approach is recommended, starting with broad panel screens followed by more focused functional assays for any identified hits.

Broad Panel Off-Target Screening

Objective: To identify potential off-target binding interactions across a wide range of receptors, ion channels, transporters, and enzymes.

Methodology: Radioligand Binding Assays (e.g., Eurofins SafetyScreen44™ Panel)

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this stock, prepare serial dilutions to achieve the desired final assay concentrations.

-

Assay Execution: The compound is typically screened at a single high concentration (e.g., 10 µM) in duplicate against a panel of targets.

-

Binding Inhibition Measurement: The assay measures the ability of this compound to inhibit the binding of a specific radiolabeled ligand to its target receptor or channel. The percentage of inhibition of the control specific binding is calculated.

-

Data Interpretation:

-

Inhibition > 50% is generally considered a significant interaction ("hit").

-

Inhibition between 25% and 50% may indicate a moderate interaction requiring further investigation.

-

Inhibition < 25% is typically not considered significant.

-

-

Follow-up: For any significant hits, determine the half-maximal inhibitory concentration (IC50) or binding affinity (Ki) through concentration-response curves.

Kinase Profiling

Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases.

Methodology: KinomeScan™ or Similar Competition Binding Assay

-

Assay Principle: This technology utilizes a proprietary assay where the test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured by the immobilized ligand is measured.

-

Screening: this compound would be screened at one or two concentrations (e.g., 1 µM and 10 µM) against a large panel of human kinases.

-

Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a percent of control value below 35% or 10%.

-

Follow-up: For identified hits, a Kd (dissociation constant) determination is performed to quantify the binding affinity.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To determine if this compound inhibits major human cytochrome P450 enzymes, which is crucial for predicting drug-drug interactions.

Methodology: In Vitro Fluorometric or LC-MS/MS-based Assay

-

Materials: Pooled human liver microsomes, a panel of fluorescent or pro-drug substrates specific for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4), and NADPH.

-

Incubation: Pre-incubate this compound at various concentrations with human liver microsomes and the specific CYP substrate.

-

Reaction Initiation: Initiate the metabolic reaction by adding NADPH.

-

Detection: After a defined incubation period, stop the reaction and measure the formation of the fluorescent metabolite using a plate reader or the specific metabolite by LC-MS/MS.

-

Data Analysis: Calculate the percent inhibition of CYP activity at each concentration of this compound and determine the IC50 value.

hERG Channel Blockade Assay

Objective: To assess the potential of this compound to block the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

-

Electrophysiology: Perform whole-cell voltage-clamp recordings to measure hERG tail currents in response to a specific voltage protocol that elicits channel opening and closing.

-

Compound Application: Apply a range of concentrations of this compound to the cells and record the corresponding changes in the hERG current.

-

Data Analysis: Measure the reduction in the peak tail current at each concentration and calculate the IC50 value for hERG channel block.

Visualization of Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway

Caption: Intended signaling pathway of the LTB4 receptor antagonist this compound.

Experimental Workflow for Off-Target Identification

Caption: A typical workflow for the investigation of off-target drug effects.

Conclusion

While this compound is a well-characterized antagonist of the LTB4 receptor, a comprehensive public understanding of its off-target pharmacology is lacking. The primary reported liability is a species-specific hepatotoxicity linked to its metabolism. To ensure a complete safety profile and to de-risk its clinical development, a thorough investigation of its potential off-target interactions is essential. The experimental protocols detailed in this guide provide a robust framework for such an investigation, encompassing broad panel screening and focused secondary assays. The systematic application of these methodologies will enable a comprehensive assessment of the off-target liabilities of this compound and other drug candidates, ultimately contributing to the development of safer and more effective therapeutics.

References

Methodological & Application

SB-209247 In Vitro Assay Protocols: A Detailed Application Note for Researchers

Introduction

SB-209247 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor, demonstrating high affinity for this G protein-coupled receptor (GPCR).[1][2] Leukotriene B4 is a powerful lipid mediator involved in a variety of inflammatory responses, making its receptors, particularly the high-affinity BLT1 receptor, attractive targets for therapeutic intervention in inflammatory diseases.[3][4][5] This document provides detailed protocols for key in vitro assays to characterize the activity of this compound and other LTB4 receptor antagonists. These protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Potency of this compound

The following table summarizes the quantitative data for this compound's activity in various in vitro assays.

| Assay Type | Parameter | Value (nM) | Cell Type/System |

| Receptor Binding Assay | Kᵢ | 0.78 | Not specified |

| Calcium Mobilization Assay | IC₅₀ | 6.6 | Human Polymorphonuclear Leukocytes (PMNs) |

| Degranulation Assay | IC₅₀ | 53 | Human Polymorphonuclear Leukocytes (PMNs) |

Table 1: Summary of in vitro potency data for this compound.[1][2]

Signaling Pathway

Leukotriene B4 (LTB4) mediates its pro-inflammatory effects by binding to its cell surface receptor, BLT1. This binding activates intracellular G-proteins, leading to a signaling cascade that results in cellular responses such as calcium mobilization, chemotaxis, and degranulation. This compound acts by competitively blocking the binding of LTB4 to the BLT1 receptor, thereby inhibiting these downstream effects.

Experimental Protocols

BLT1 Receptor Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound, such as this compound, to the BLT1 receptor by measuring the displacement of a radiolabeled LTB4 analog.

Workflow:

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells expressing the BLT1 receptor (e.g., human polymorphonuclear leukocytes (PMNs) or a recombinant cell line).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of radiolabeled LTB4 (e.g., [³H]LTB4), and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled LTB4).

-

Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the LTB4-induced increase in intracellular calcium concentration ([Ca²⁺]ᵢ) in cells expressing the BLT1 receptor.

Workflow:

Methodology:

-

Cell Preparation and Dye Loading:

-

Isolate human PMNs from fresh human blood or use a suitable cell line expressing the BLT1 receptor.

-

Resuspend the cells in a physiological buffer.

-

Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM) by incubating them at 37°C in the dark.

-

Wash the cells to remove any excess extracellular dye.

-

-

Calcium Measurement:

-

Place the dye-loaded cells in a fluorometer cuvette or a microplate compatible with a fluorescence plate reader.

-

Add varying concentrations of this compound to the cells and incubate for a short period.

-

Establish a baseline fluorescence reading.

-

Add a fixed, sub-maximal concentration of LTB4 to stimulate the cells.

-

Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Normalize the data, with the response to LTB4 alone representing 100% and the baseline representing 0%.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions, such as cell density, reagent concentrations, and incubation times, for their particular experimental setup.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BLT1 receptor | Leukotriene receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Structural basis of leukotriene B4 receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: SB-209247 Cell-Based Assay for Inflammation

Audience: Researchers, scientists, and drug development professionals.

Introduction: SB-209247 is identified as an anti-inflammatory leukotriene B4 (LTB4) receptor antagonist.[1] LTB4 is a potent lipid mediator that plays a crucial role in the inflammatory response, primarily by activating the G-protein coupled receptors BLT1 and BLT2 on the surface of immune cells like neutrophils and macrophages. This activation triggers a cascade of intracellular signaling events, leading to chemotaxis, immune cell activation, and the production of pro-inflammatory cytokines. By blocking the LTB4 receptor, this compound can inhibit these downstream effects, making it a valuable tool for studying inflammatory processes and a potential therapeutic candidate.

These application notes provide detailed protocols for cell-based assays to characterize the anti-inflammatory effects of this compound by measuring its impact on two key inflammatory readouts: NF-κB (Nuclear Factor kappa B) activation and pro-inflammatory cytokine release.

Signaling Pathway Overview

Leukotriene B4 (LTB4) binding to its receptor (BLT1/2) initiates a signaling cascade that results in the activation of the transcription factor NF-κB. Once activated, NF-κB translocates to the nucleus and drives the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound, as an LTB4 receptor antagonist, blocks this pathway at the initial step.

Caption: LTB4 signaling pathway and the inhibitory action of this compound.

Protocol 1: NF-κB (p65) Nuclear Translocation Assay

This protocol describes a high-content imaging assay to quantify the inhibitory effect of this compound on LTB4-induced nuclear translocation of the NF-κB p65 subunit in a macrophage cell line (e.g., RAW 264.7 or THP-1).[2][3]

Experimental Workflow

Caption: Workflow for the NF-κB p65 Nuclear Translocation Assay.

Materials and Reagents

-

Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cells.

-

Culture Medium: DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

-